REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][NH:9][C:10](=O)OC)[CH:2]=1.[OH-].[Na+].N[C:17]1[CH:24]=[C:23]([O:25][CH3:26])[C:22]([O:27][CH3:28])=[CH:21][C:18]=1C=O>OS(O)(=O)=O>[CH3:26][O:25][C:23]1[CH:24]=[C:17]2[C:10](=[CH:21][C:22]=1[O:27][CH3:28])[N:9]=[CH:8][C:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)=[CH:18]2 |f:1.2|
|
Name
|
methyl N-2-(pyrid-3-yl)vinylcarbamate
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=CNC(OC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=O)C=C(C(=C1)OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
partitioned between ether (150 mL) and water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is back extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics are dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain an oil which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from hexane/ethyl acetate twice
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=C(C=NC2=CC1OC)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |